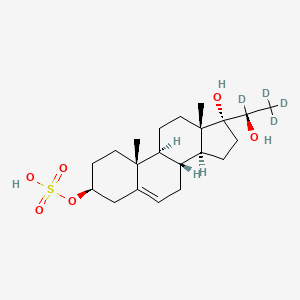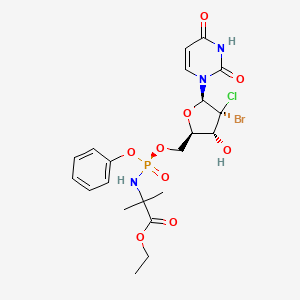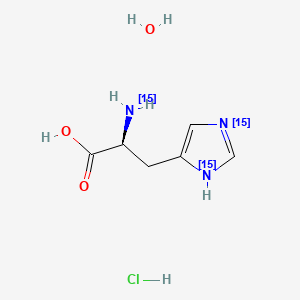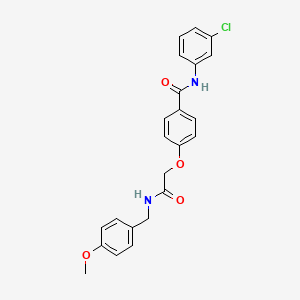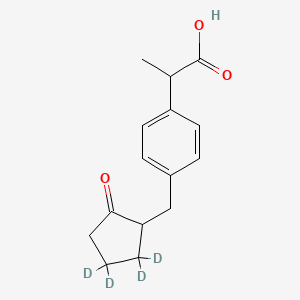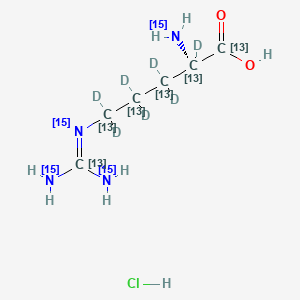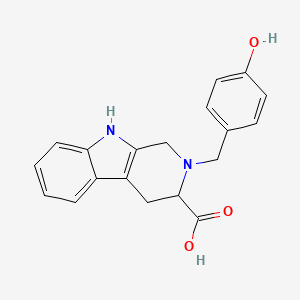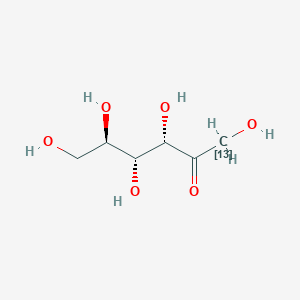
D-Fructose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-13C: is a labeled form of D-fructose, where the carbon atoms are enriched with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways. The molecular formula of this compound is 13C6H12O6, and it is commonly used as an internal standard in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of D-Fructose-13C involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of fructose. One common method involves the enzymatic conversion of glucose-13C to fructose-13C using glucose isomerase .
Industrial Production Methods: : Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. The process is optimized to ensure high yields and purity of the labeled fructose .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Fructose-13C undergoes various chemical reactions similar to those of unlabeled D-fructose. These include:
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products
Oxidation: Produces D-fructose-1,6-bisphosphate.
Reduction: Produces sorbitol.
Substitution: Produces various substituted fructose derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : D-Fructose-13C is widely used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of fructose in complex mixtures .
Biology: : In biological research, this compound is used to study metabolic pathways and fluxes. It helps in tracing the fate of fructose in metabolic processes, providing insights into carbohydrate metabolism .
Medicine: : this compound is used in medical research to study disorders related to fructose metabolism, such as hereditary fructose intolerance. It aids in understanding the metabolic pathways and potential therapeutic targets .
Industry: : In the food industry, this compound is used to study the metabolism of fructose in various food products. It helps in optimizing production processes and ensuring product quality .
Mécanisme D'action
Mechanism: : D-Fructose-13C exerts its effects by participating in metabolic pathways similar to those of unlabeled fructose. The carbon-13 label allows for the tracking of the molecule through various biochemical processes.
Molecular Targets and Pathways
Glycolysis: this compound is phosphorylated to form fructose-1,6-bisphosphate, which is then split into two three-carbon molecules that enter the glycolytic pathway.
Pentose Phosphate Pathway: It can also enter the pentose phosphate pathway, contributing to the production of ribose-5-phosphate and NADPH.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C: Another carbon-13 labeled sugar used in metabolic studies.
D-Galactose-13C: Used to study galactose metabolism.
D-Mannose-13C: Used in studies of mannose metabolism.
Uniqueness: : D-Fructose-13C is unique due to its specific role in studying fructose metabolism. Unlike other labeled sugars, it provides detailed insights into the metabolic pathways and fluxes involving fructose, making it invaluable in both basic and applied research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1 |
Clé InChI |
BJHIKXHVCXFQLS-WEOUYLKASA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


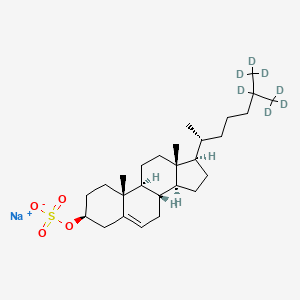
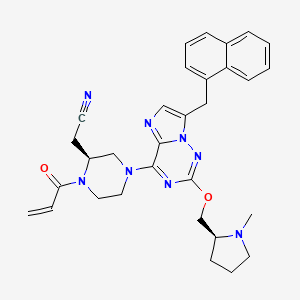
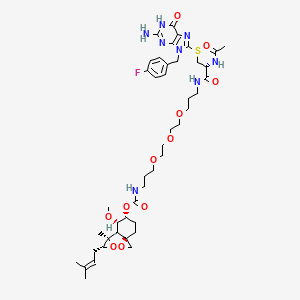
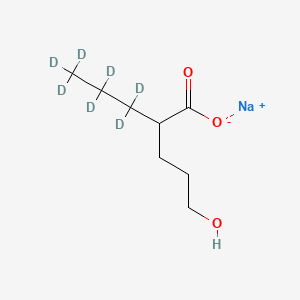

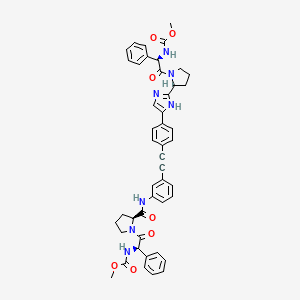
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
